Cas no 1443335-08-7 (Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate)
Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl2-((3-(methylthio)phenyl)thio)-2-oxoacetate
- Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate
- 1443335-08-7
- A920762
- Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate
- Acetic acid, 2-[[3-(methylthio)phenyl]thio]-2-oxo-, ethyl ester
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- MDL: MFCD15145775
- Inchi: 1S/C11H12O3S2/c1-3-14-10(12)11(13)16-9-6-4-5-8(7-9)15-2/h4-7H,3H2,1-2H3
- InChI Key: BZGWCTVLJQZQOZ-UHFFFAOYSA-N
- SMILES: S(C(C(=O)OCC)=O)C1C=CC=C(C=1)SC
Computed Properties
- Exact Mass: 256.02278659g/mol
- Monoisotopic Mass: 256.02278659g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 94Ų
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- Boiling Point: 377.2±44.0 °C(Predicted)
Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A297499-1g |
Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate |
1443335-08-7 | 97% | 1g |
$441.0 | 2025-03-05 | |
| Crysdot LLC | CD12142526-1g |
Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate |
1443335-08-7 | 97% | 1g |
$437 | 2024-07-23 | |
| Crysdot LLC | CD12142526-5g |
Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate |
1443335-08-7 | 97% | 5g |
$1177 | 2024-07-23 | |
| Crysdot LLC | CD12142526-10g |
Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate |
1443335-08-7 | 97% | 10g |
$1965 | 2024-07-23 | |
| Crysdot LLC | CD12142526-25g |
Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate |
1443335-08-7 | 97% | 25g |
$3544 | 2024-07-23 | |
| abcr | AB434525-1g |
Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate; . |
1443335-08-7 | 1g |
€1621.70 | 2024-04-19 |
Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate Suppliers
Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate
Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate (CAS No. 1443335-08-7): A Comprehensive Overview
Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate, identified by its CAS number 1443335-08-7, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the class of β-keto esters and features a unique structural motif that has garnered attention for its potential biological activities. The presence of both a thiophenyl group and a methylthio substituent makes it a promising candidate for further investigation in drug discovery and medicinal chemistry.
The molecular structure of Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate consists of an acetoacetic ester moiety linked to a thiophenyl ring via a thioether bond. This configuration suggests that the compound may exhibit properties such as electrophilicity and nucleophilicity, which are often exploited in the design of bioactive molecules. The methylthio group, in particular, can influence the electronic properties of the thiophenyl ring, potentially modulating its interaction with biological targets.
In recent years, there has been growing interest in thiophene derivatives due to their diverse pharmacological profiles. Thiophenes and their derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate may contribute to its unique pharmacological activity by influencing both the solubility and binding affinity to biological targets.
One of the key areas of research involving this compound is its potential as an intermediate in the synthesis of more complex molecules. β-Keto esters are well-known for their role as key intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds. The structural features of Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate make it a valuable building block for constructing more intricate scaffolds that could lead to novel therapeutic agents.
The pharmacological potential of Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate has been investigated in several preclinical studies. These studies have focused on its ability to interact with various biological pathways, including those involved in inflammation and cancer progression. The compound's dual functionality, arising from the presence of both the thiophenyl and methylthio groups, suggests that it may be able to modulate multiple targets simultaneously.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with greater accuracy. Molecular docking studies have been performed on Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate to identify potential binding sites on proteins associated with diseases such as cancer and inflammation. These studies have provided valuable insights into how the compound might exert its effects at the molecular level.
The synthesis of Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate involves several key steps that highlight the importance of careful reaction optimization. The introduction of the methylthio group onto the thiophenyl ring is a critical step that requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, which is essential for large-scale applications in drug discovery.
The safety and efficacy of Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate are subjects of ongoing research. Preclinical toxicology studies have been conducted to assess its potential side effects and determine safe dosage ranges. These studies are crucial for ensuring that any future clinical trials can be conducted with minimal risk to participants.
The development of new pharmaceuticals relies heavily on the availability of high-quality chemical intermediates like Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate. The compound's unique structural features make it a versatile tool for medicinal chemists, enabling them to design and synthesize novel molecules with improved pharmacological properties. As research continues, it is likely that new applications for this compound will be discovered, further solidifying its importance in pharmaceutical chemistry.
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